6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16786442
InChI: InChI=1S/C15H10ClN5O2S/c16-11-5-1-10(2-6-11)14-19-20-13(17-18-15(20)24-14)9-3-7-12(8-4-9)21(22)23/h1-8,14,19H
SMILES:
Molecular Formula: C15H10ClN5O2S
Molecular Weight: 359.8 g/mol

6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC16786442

Molecular Formula: C15H10ClN5O2S

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C15H10ClN5O2S
Molecular Weight 359.8 g/mol
IUPAC Name 6-(4-chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C15H10ClN5O2S/c16-11-5-1-10(2-6-11)14-19-20-13(17-18-15(20)24-14)9-3-7-12(8-4-9)21(22)23/h1-8,14,19H
Standard InChI Key BDEDBIHJANMFNW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2NN3C(=NN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Introduction

Structural Analysis and Molecular Architecture

Core Heterocyclic Framework

The compound’s structure centers on a 5,6-dihydro-[1,2,] triazolo[3,4-b] thiadiazole scaffold, a bicyclic system comprising a triazole ring fused to a thiadiazole moiety. The triazole ring contributes nitrogen-rich electron density, while the thiadiazole sulfur atom introduces polarity and conformational rigidity . The dihydro configuration at positions 5 and 6 reduces ring strain, enhancing stability compared to fully aromatic analogs.

Substituent Effects

The 4-chlorophenyl group at position 6 and 4-nitrophenyl group at position 3 introduce distinct electronic and steric properties. Chlorine’s electronegativity augments lipophilicity and membrane permeability, while the nitro group’s electron-withdrawing nature polarizes the aromatic system, potentially influencing binding interactions with biological targets . X-ray crystallography of analogous compounds reveals planar conformations stabilized by π-π stacking between aromatic substituents .

Synthetic Methodologies

Traditional Condensation Approaches

Early syntheses relied on refluxing 3-mercapto-4-amino-5-substituted-4H-1,2,4-triazole with aromatic aldehydes in acidic conditions. For example, Demirbas et al. documented the condensation of 4-amino-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde and 4-nitrobenzaldehyde in ethanol under HCl catalysis, yielding the target compound after 12–18 hours . While effective, these methods suffer from prolonged reaction times (8–24 hours) and moderate yields (50–65%).

Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to accelerate reaction kinetics. Raval et al. demonstrated that irradiating a mixture of 4-chloro-3-methylphenoxy-methyl triazole precursor and 4-nitrobenzaldehyde on acidic alumina at 300 W for 5–8 minutes achieves yields exceeding 85% . Key advantages include:

Table 1: Comparison of Synthesis Methods

ParameterTraditional MethodMicrowave Method
Reaction Time12–18 hours5–8 minutes
Yield50–65%80–90%
Purity90–92%95–98%
Energy ConsumptionHighLow

This method’s efficiency stems from uniform dielectric heating, which minimizes side reactions and enhances regioselectivity .

Pharmacological Properties

Antimicrobial Activity

In vitro studies against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL, outperforming ampicillin controls (MIC: 50 µg/mL). The chloro-nitro substitution pattern is hypothesized to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Anti-Inflammatory Effects

Carrageenan-induced rat paw edema assays show 40–50% inhibition at 10 mg/kg doses, comparable to diclofenac (55% inhibition). Molecular docking suggests the nitro group forms hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, reducing prostaglandin synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3):

  • δ 2.14 ppm (s, 3H, CH3 from 4-chloro-3-methylphenoxy)

  • δ 5.71 ppm (bs, 1H, NH)

  • δ 7.59–7.71 ppm (m, 4H, aromatic protons)

13C NMR (CDCl3):

  • δ 133.2 ppm (C-Cl)

  • δ 148.2 ppm (C-NO2)

  • δ 158.6 ppm (triazole C-3)

Infrared (IR) Spectroscopy

  • 3190 cm⁻¹ (N-H stretch)

  • 615 cm⁻¹ (C-S-C vibration)

  • 1520 cm⁻¹ (asymmetric NO2 stretch)

Applications in Drug Development

The compound’s dual antimicrobial/anti-inflammatory profile positions it as a lead candidate for multitarget therapies. Structural analogs are under investigation for topical formulations targeting acne vulgaris and wound infections . Computational ADMET predictions indicate favorable bioavailability (LogP: 3.2) and low hepatotoxicity risks .

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